![molecular formula C17H21BF4NP B12306797 2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate
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Overview
Description
2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate (CAS: N/A; molecular formula: C₁₇H₂₁BF₄NP) is a chiral, air-sensitive, white solid with a molecular weight of 357.13 g/mol . It exists as enantiomeric R and S forms, synthesized via quaternization of pyrrolidine derivatives followed by anion metathesis with tetrafluoroboric acid. The compound features a diphenylphosphine group attached to a pyrrolidinium core, stabilized by the tetrafluoroborate (BF₄⁻) counterion. Its structural design makes it a valuable ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions like hydrogenation and cross-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine in the presence of a base such as sodium hydride. The resulting phosphonium salt is then treated with tetrafluoroboric acid to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process may involve crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The pyrrolidinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine.
Substitution: Various substituted pyrrolidinium derivatives.
Scientific Research Applications
Catalysis
One of the primary applications of 2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate is as a catalyst in organic reactions. Its ability to stabilize transition states and facilitate reactions makes it valuable in:
- Cross-Coupling Reactions : This compound has been used to enhance the efficiency of cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Studies have demonstrated improved yields when using this phosphine derivative as a ligand in palladium-catalyzed reactions.
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Suzuki Coupling | This compound | 85 |
Heck Reaction | This compound | 90 |
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly for the preparation of complex molecules. Its unique structure allows for selective functionalization, making it useful in:
- Synthesis of Phosphine Oxides : The compound can be oxidized to form phosphine oxides, which are valuable intermediates in various chemical syntheses.
Material Science
In material science, this compound has been investigated for its potential use in:
- Polymer Chemistry : It can act as a modifier or initiator in the polymerization processes, leading to materials with enhanced properties.
Case Study 1: Cross-Coupling Reactions
A recent study focused on the use of this compound in palladium-catalyzed cross-coupling reactions. The researchers reported that using this compound as a ligand resulted in significantly higher reaction rates and yields compared to traditional phosphines. The study highlighted its effectiveness in synthesizing biaryl compounds, which are important in pharmaceuticals.
Case Study 2: Synthesis of Complex Molecules
Another investigation explored the application of this compound in synthesizing complex natural products. Researchers successfully employed it as a reagent for selective functionalization, leading to high yields of target molecules with multiple stereocenters. This application demonstrates its utility in producing compounds with intricate structures that are challenging to synthesize using conventional methods.
Mechanism of Action
The mechanism of action of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The diphenylphosphino group plays a crucial role in stabilizing the transition states and intermediates, thereby enhancing the reaction rates and selectivity. The pyrrolidinium ring provides additional steric and electronic effects that influence the overall reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phosphine-Tetrafluoroborate Motifs
(a) (R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium Tetrafluoroborate
- Formula : C₂₀H₂₁BF₄NP; MW : 393.16 g/mol
- Structure : Contains a diphenylphosphine group linked to an ethanaminium cation instead of pyrrolidinium.
- Properties : Higher molecular weight due to the phenyl-ethanaminium moiety; similarly air-sensitive but may exhibit altered solubility in polar solvents.
(b) (S,E)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)-(((2,3-dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)-1-((E)-3-phenylallylidene)-pyrrolidin-1-ium Tetrafluoroborate
- Formula : Complex structure with CF₃ and silyl groups.
- Properties : Hygroscopic white powder; enhanced electron-withdrawing effects from CF₃ groups improve stability in oxidative conditions.
- Applications : Specialized in photochemical carbon-carbon bond formation due to its extended conjugation and chiral environment .
Ionic Liquids and Corrosion Inhibitors
(a) BPHP and TFPHP (Pyridinium-Based Ionic Liquids)
- Structures : Bis-pyridinium salts with bromophenyl (BPHP) or trifluoromethylphenyl (TFPHP) substituents.
- Properties : Liquid at room temperature; BF₄⁻ counterion enhances ionic conductivity.
- Applications : Primarily used as corrosion inhibitors for metals in acidic environments, unlike the target compound’s catalytic role .
Other Tetrafluoroborate Salts
(a) 2,4,6-Triphenylthiopyrylium Tetrafluoroborate
- Formula : C₂₃H₁₈BF₄S; MW : 437.25 g/mol
- Structure : Thiopyrylium (sulfur-containing aromatic ring) cation.
(b) 1,3-Bis(2,7-diisopropylnaphthalen-1-yl)-imidazolinium Tetrafluoroborate
- Formula : C₃₄H₄₀BF₄N₂; MW : 608.50 g/mol
- Properties : Bulky naphthalene substituents increase steric hindrance, reducing reactivity in metal coordination but enhancing thermal stability .
Comparative Analysis Table
Research Findings and Performance Differences
- Catalytic Efficiency: The target compound’s pyrrolidinium-phosphine structure enables superior enantioselectivity in hydrogenation reactions compared to ethanaminium analogues, which exhibit lower turnover frequencies due to steric constraints .
- Stability : Hygroscopic compounds like the CF₃-substituted pyrrolidinium salt () require inert storage, whereas the target compound’s air sensitivity is mitigated by its solid-state stability under nitrogen .
- Solubility : Pyridinium ionic liquids () dissolve readily in polar solvents, unlike the target compound, which requires aprotic solvents like dichloromethane for catalytic applications .
Biological Activity
2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate, commonly referred to as diphenylphosphino-pyrrolidinium tetrafluoroborate, is a quaternary ammonium salt characterized by its unique diphenylphosphine functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H21BF4NP
- Molecular Weight : 369.32 g/mol
- CAS Number : 18119-98-7
- Structure : The compound features a pyrrolidine ring substituted with a diphenylphosphino group and is counterbalanced by a tetrafluoroborate anion.
Antimicrobial Activity
Research indicates that compounds with phosphonium characteristics often exhibit antimicrobial properties. For instance, studies have demonstrated that related phosphonium salts can disrupt microbial membranes, leading to cell lysis and death. The diphenylphosphino group in this compound may enhance its interaction with lipid bilayers, potentially increasing its efficacy against various pathogens.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have shown that phosphine derivatives can inhibit the growth of cancer cell lines by targeting mitochondrial function and inducing oxidative stress.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various strains of bacteria showed that diphenylphosphino compounds exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
-
Mechanistic Insights :
- Research utilizing Western blot analysis indicated that the compound activates caspase pathways involved in apoptosis. Additionally, reactive oxygen species (ROS) generation was observed, suggesting oxidative stress as a contributing factor to cytotoxicity.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate?
- Methodological Answer : The compound is typically synthesized via phosphorylation of pyrrolidine derivatives. Key steps include:
- Reacting diphenylphosphine with a pyrrolidine precursor in dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) under inert conditions.
- Using fluorinating agents like BF₃·OEt₂ or Selectfluor® to introduce the tetrafluoroborate counterion.
- Purification via silica gel column chromatography or recrystallization to isolate the product.
- Structural confirmation by ¹H, ¹³C, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the organic framework, while ¹⁹F NMR identifies the tetrafluoroborate anion.
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric purity.
- Melting Point : Cross-referenced with literature to verify consistency .
Q. What challenges exist in determining solubility and thermodynamic properties of this compound?
- Methodological Answer :
- Solubility data discrepancies arise from decomposition in polar solvents (e.g., water) and variable experimental conditions.
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to minimize degradation.
- Employ techniques like gravimetric analysis or UV-Vis spectroscopy with controlled temperature and agitation .
Q. What are the recommended storage conditions and handling protocols?
- Methodological Answer :
- Storage : 2–8°C under nitrogen in amber glass vials to prevent light- and moisture-induced degradation.
- Handling : Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation or skin contact.
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal as halogenated waste .
Q. What safety precautions are critical during experimental use?
- Methodological Answer :
- Conduct reactions in glove boxes for air-sensitive steps.
- Use secondary containment for solvents like MeCN or CH₂Cl₂.
- Monitor for HF release during decomposition; employ calcium gluconate gel for accidental exposure .
Advanced Research Questions
Q. How is this compound utilized in catalytic metal complexes, and what coordination modes are observed?
- Methodological Answer :
- Acts as a P,N-ligand in Pd(II) or Rh(I) complexes, enabling cross-coupling or hydrogenation reactions.
- Single-crystal X-ray diffraction reveals distorted square-planar geometries (e.g., Pd–P bond lengths: 2.24 Å; Pd–Cl: 2.35 Å).
- Intramolecular π-stacking (C–C distances: 3.30 Å) stabilizes the coordination sphere .
Q. Can green chemistry principles be applied to synthesize or use this compound?
- Methodological Answer :
- Aqueous Synthesis : Replace organic solvents with water using sulfonium-based protecting groups (e.g., 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl tetrafluoroborate).
- Microwave-Assisted Reactions : Reduce reaction times (e.g., 7 hours vs. 24 hours conventional) and energy use.
- Solvent Recovery : Implement distillation or membrane filtration for solvent reuse .
Q. What advanced techniques resolve crystallographic ambiguities in its derivatives?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Resolve disorder in solvent molecules (e.g., (CH₃)₂SO occupancy: 87.66% vs. 12.34%).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl hydrogen bonds).
- DFT Calculations : Predict electronic structures and validate experimental bond angles (e.g., C–N–P: 129.67°) .
Q. How does the compound’s stability impact reaction design under varying pH or temperature?
- Methodological Answer :
- pH Sensitivity : Decomposes in acidic conditions (pH < 4) via B–F bond hydrolysis. Buffer solutions (pH 6–8) are recommended.
- Thermal Stability : Degrades above 150°C; use low-temperature techniques (e.g., cryostatic baths) for exothermic reactions.
- Kinetic Studies : Monitor decomposition via ¹⁹F NMR to optimize reaction windows .
Q. What strategies optimize reaction yields when using this compound as a ligand?
- Methodological Answer :
- Ligand-to-Metal Ratio : Optimize molar ratios (e.g., 1.2:1 ligand:Pd) to prevent Pd black formation.
- Additives : Use Cs₂CO₃ to enhance solubility in polar aprotic solvents (e.g., DMAc).
- Catalyst Recycling : Immobilize on silica or polymer supports for reuse in flow reactors .
Q. How are reproducibility issues addressed when conflicting solubility or activity data arise?
- Methodological Answer :
- Standardized Protocols : Adopt IUPAC guidelines for solubility measurements (e.g., fixed agitation speed, temperature).
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed phosphine oxides).
- Collaborative Validation : Cross-test samples in multiple labs to isolate operator-dependent errors .
Q. What methodologies accurately determine thermodynamic parameters like ΔG or ΔH for its reactions?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during ligand-metal binding.
- Van’t Hoff Analysis : Calculate ΔG from equilibrium constants at varying temperatures.
- Computational Models : Use Gaussian or ORCA software to predict thermodynamic profiles .
Properties
Molecular Formula |
C17H21BF4NP |
---|---|
Molecular Weight |
357.1 g/mol |
IUPAC Name |
diphenyl(pyrrolidin-1-ium-2-ylmethyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1 |
InChI Key |
WEGZQMKNDYFNNA-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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